molecular formula C12H17F3N2O B1630293 N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine CAS No. 946740-42-7

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine

Cat. No.: B1630293
CAS No.: 946740-42-7
M. Wt: 262.27 g/mol
InChI Key: XOSZHPCKXMQHPW-UHFFFAOYSA-N
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Description

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine is an organic compound with a complex structure that includes an amino group, a trifluoromethyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-amino-2-(trifluoromethyl)phenol and 3-chloropropylamine.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures (50-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of partially or fully reduced trifluoromethyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-diethylamine: Similar structure but with ethyl groups instead of methyl groups.

    N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dipropylamine: Similar structure but with propyl groups instead of methyl groups.

Uniqueness

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds.

Properties

IUPAC Name

4-[3-(dimethylamino)propoxy]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O/c1-17(2)6-3-7-18-11-5-4-9(16)8-10(11)12(13,14)15/h4-5,8H,3,6-7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSZHPCKXMQHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649869
Record name 4-[3-(Dimethylamino)propoxy]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946740-42-7
Record name 4-[3-(Dimethylamino)propoxy]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine

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